molecular formula C28H30N4O5 B14995822 1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14995822
M. Wt: 502.6 g/mol
InChI Key: GVXRGTGAUBZQKL-UHFFFAOYSA-N
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Description

1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a furan ring, which is often involved in various chemical reactions due to its aromatic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Paal-Knorr synthesis for the formation of the furan ring . This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of microwave-assisted reactions to speed up the process and improve efficiency . Additionally, the use of high-throughput screening and automated synthesis platforms could further enhance production capabilities.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanic acids, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in the compound’s biological activity by participating in electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core and a furan ring, which imparts both biological activity and chemical reactivity

Properties

Molecular Formula

C28H30N4O5

Molecular Weight

502.6 g/mol

IUPAC Name

1-[2-(dipropylamino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C28H30N4O5/c1-3-14-30(15-4-2)25(33)19-31-24-17-20(26(34)29-18-22-11-8-16-37-22)12-13-23(24)27(35)32(28(31)36)21-9-6-5-7-10-21/h5-13,16-17H,3-4,14-15,18-19H2,1-2H3,(H,29,34)

InChI Key

GVXRGTGAUBZQKL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C4=CC=CC=C4

Origin of Product

United States

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